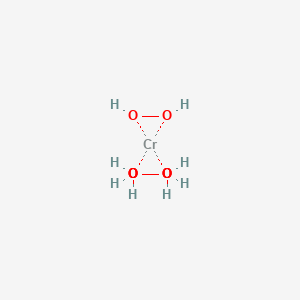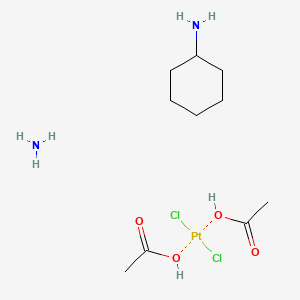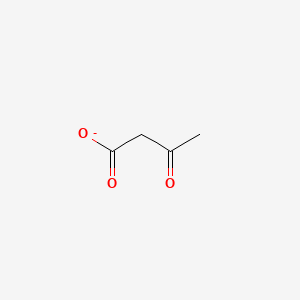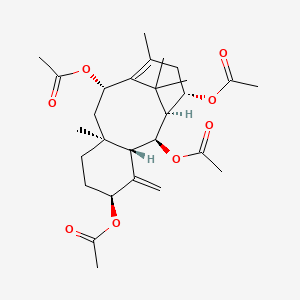
taxuyunnanin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxuyunnanin C is a taxane diterpenoid.
Scientific Research Applications
Isolation from Cell Cultures
- Detection in Taxus Canadensis: Taxuyunnanin C, a 14-hydroxylated taxoid, was isolated from the suspension cell culture of Canadian yew (Taxus canadensis). This marked the first report of nonpolar forms of 14-hydroxylated taxoids, including this compound, in T. canadensis, highlighting its potential for further research applications (Kochkin et al., 2019).
Chemical Synthesis and Modifications
- Two-Phase Synthesis: The two-phase synthesis of taxuyunnanine D, a natural product, involved computational modeling and reagent screening, laying a foundation for the total synthesis of Taxol and its analogs, including this compound (Wilde et al., 2014).
- Structure-Activity Relationships: Taxuyunnanine C derivatives were synthesized and evaluated for their role as multidrug resistance modulators in MDR cancer cells. Compounds derived from taxuyunnanine C showed significant activity, suggesting their potential in cancer treatment (Hasegawa et al., 2007).
Biosynthesis and Taxoid Production
- Biosynthesis in Taxus Chinensis: The biosynthesis of taxuyunnanine C in Taxus chinensis cell cultures showed that the taxane carbon skeleton is not of mevalonoid origin, offering insights into the biosynthetic pathway of taxoids (Eisenreich et al., 1996).
- Influence of Ammonium Concentration: The production of taxuyunnanine C in Taxus chinensis was enhanced under low ammonium concentrations, indicating a link between nutrient conditions and taxoid biosynthesis (Zhou & Zhong, 2009).
- Elicitation in Cell Cultures: Elicitation techniques, using synthetic jasmonates, significantly increased the accumulation of taxuyunnanine C in suspension cultures of Taxus chinensis (Qian et al., 2004).
Understanding Taxoid Pathways
- Defense Signal Responses: The study of defense signal responses in Taxus chinensis cell cultures, under synthetic jasmonate elicitation, provided insights into the taxoid biosynthetic pathway, including taxuyunnanine C production (Hu et al., 2006).
Properties
Molecular Formula |
C28H40O8 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,10,14-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H40O8/c1-14-12-21(34-17(4)30)25-26(36-19(6)32)24-15(2)20(33-16(3)29)10-11-28(24,9)13-22(35-18(5)31)23(14)27(25,7)8/h20-22,24-26H,2,10-13H2,1,3-9H3/t20-,21-,22-,24-,25-,26-,28-/m0/s1 |
InChI Key |
KFFHSFCOKCGBBW-VCPDXWRASA-N |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
Synonyms |
taxuyunnanine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


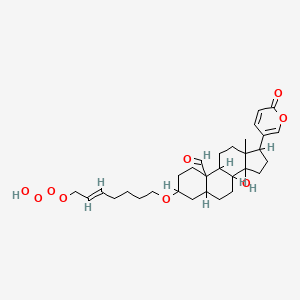



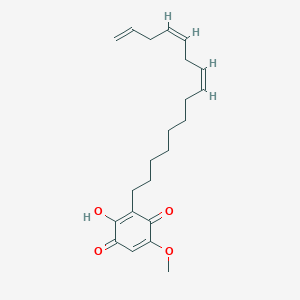
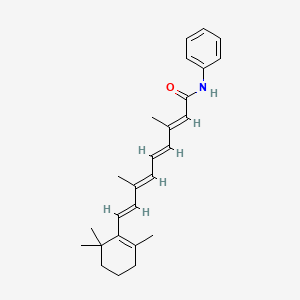
![5,7-Dimethoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone](/img/structure/B1235764.png)
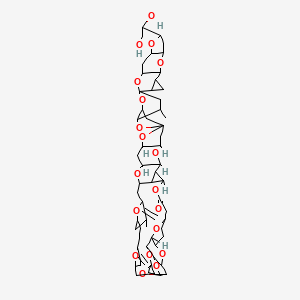
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)
